4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrole with cyanogen bromide in the presence of a base to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and viral infections.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to the modulation of various biological pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H3ClN4 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-2-1-5(3-9)12(6)11-4-10-7/h1-2,4H |
InChI Key |
XEZYQDQRLVLVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)C#N |
Origin of Product |
United States |
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